5,7,8-Trimethoxyflavone

Beschreibung

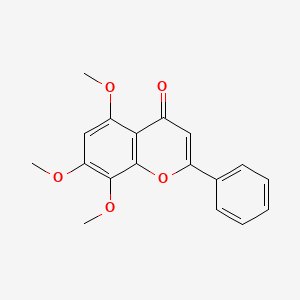

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7,8-trimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-14-10-15(21-2)17(22-3)18-16(14)12(19)9-13(23-18)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRLJCKMHUJGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,7,8-Trimethoxyflavone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,8-Trimethoxyflavone is a polymethoxylated flavonoid, a class of compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural sources and isolation methodologies for this compound. While direct reports on the natural occurrence and isolation of this compound are scarce, this document outlines a generalized yet detailed protocol for its isolation, drawing from established methods for structurally related polymethoxyflavones (PMFs) found in plant genera such as Citrus and Kaempferia. This guide includes tabulated quantitative data for related compounds to provide a reference for expected yields and purity. Furthermore, detailed experimental protocols and workflow diagrams are presented to aid researchers in the extraction, fractionation, and purification of this and similar methoxylated flavones. A representative signaling pathway for a closely related, well-studied PMF is also illustrated to provide context for potential biological investigation.

Natural Sources of this compound and Related Polymethoxyflavones

Polymethoxyflavones (PMFs) are a significant class of flavonoids, predominantly found in the plant kingdom. Genera such as Citrus, Kaempferia, and Artemisia are particularly rich in these compounds. While the specific natural source of this compound is not extensively documented, the closely related 3-Hydroxy-5,7,8-trimethoxyflavone has been identified in Citrus reticulata and Citrus sinensis[1]. This suggests that species within the Citrus genus are plausible, albeit unconfirmed, sources of this compound.

The most well-documented sources for a wide array of PMFs are the peels of citrus fruits and the rhizomes of Kaempferia parviflora (black ginger).[2][3][4][5][6][7][8][9][10] Kaempferia parviflora, in particular, is a rich source of various methoxyflavones, including 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone.[2][3][7][10][11]

Table 1: Documented Natural Sources of Various Polymethoxyflavones

| Plant Species | Family | Plant Part | Isolated Polymethoxyflavones | Reference(s) |

| Citrus reticulata (Tangerine) | Rutaceae | Peels | 3-Hydroxy-5,7,8-trimethoxyflavone, 5,6,7,3',4'-Pentamethoxyflavone, Nobiletin, Tangeretin | [1] |

| Citrus sinensis (Sweet Orange) | Rutaceae | Peels | 3-Hydroxy-5,7,8-trimethoxyflavone, Sinensetin, Nobiletin | [1] |

| Kaempferia parviflora (Black Ginger) | Zingiberaceae | Rhizomes | 5,7-Dimethoxyflavone, 5,7,4'-Trimethoxyflavone, 3,5,7,3',4'-Pentamethoxyflavone | [2][3][7][9][10][11] |

| Artemisia monosperma | Asteraceae | Aerial Parts | 5-Hydroxy-3',4',6,7-tetramethoxyflavone, Eupatorin, Cirsilineol | [12] |

| Citrus hybrid 'Hallabong' | Rutaceae | Peels | 5,6,7,3',4'-Pentamethoxyflavone, 5,6,7,8,3',4'-Hexamethoxyflavone | [4][13][14] |

Isolation and Purification of Polymethoxyflavones: A Generalized Protocol

Due to the lack of a specific published isolation protocol for this compound, a generalized methodology is presented below. This protocol is adapted from established procedures for the isolation of PMFs from Citrus peels and is expected to be effective for the target compound with minor modifications.

Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., Citrus peels) at room temperature, shielded from direct sunlight. Once thoroughly dried, grind the material into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (or methanol) at a 1:10 solid-to-solvent ratio (w/v) for 72 hours at room temperature. The extraction should be repeated three times with fresh solvent to ensure maximum yield.

-

Concentration: Combine the filtrates from the three extraction cycles and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Fractionation

-

Solvent Partitioning: Suspend the crude ethanolic extract in a 9:1 methanol-water mixture. Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with n-hexane to remove non-polar compounds such as lipids and sterols.

-

Next, partition the aqueous-methanolic phase with dichloromethane (B109758) to extract a wide range of PMFs.

-

Finally, partition with ethyl acetate (B1210297) to isolate any remaining, slightly more polar flavonoids.

-

-

Fraction Concentration: Concentrate each of the solvent fractions (n-hexane, dichloromethane, ethyl acetate) separately using a rotary evaporator. The dichloromethane fraction is anticipated to be the most enriched with this compound.

Purification

-

Column Chromatography: Subject the concentrated dichloromethane fraction to column chromatography on silica (B1680970) gel.

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm and 365 nm).

-

Recrystallization or Preparative HPLC: Combine fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by spectroscopic methods). Further purify the target compound by recrystallization from a suitable solvent (e.g., methanol) or by using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.

Structural Elucidation

The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR to elucidate the detailed chemical structure.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Quantitative Data for Related Polymethoxyflavones

While specific yield data for this compound is not available in the literature, the following table provides representative yields for other PMFs isolated from Citrus and Kaempferia species, which can serve as a benchmark for researchers.

Table 2: Representative Yields of Polymethoxyflavones from Natural Sources

| Compound | Plant Source | Plant Part | Extraction Method | Yield | Reference |

| 5,6,7,8,4'-Pentamethoxyflavone | Citrus hybrid 'Hallabong' | Dried Leaves | Column Chromatography | 12.2 mg/g | [13][14] |

| 3,6,7,4'-Tetramethoxyflavone | Citrus hybrid 'Hallabong' | Dried Peels | Column Chromatography | 15.4 mg/g | [13][14] |

| 5,7-Dimethoxyflavone | Kaempferia parviflora | Dried Rhizomes | Ethanolic Extraction | >0.25% of extract | [6] |

| Total Methoxyflavones | Kaempferia parviflora | Rhizomes | Ultrasound-Assisted Extraction | 327.25 mg/g of extract |

Visualizations

Experimental Workflow for PMF Isolation

Caption: Generalized workflow for the isolation of this compound.

Representative Signaling Pathway of a Related Polymethoxyflavone

Disclaimer: As no specific signaling pathway for this compound has been reported, the following diagram illustrates the known pathway of a structurally similar and well-researched polymethoxyflavone, 5,7-dimethoxyflavone from Kaempferia parviflora, which is known to activate the AMP-activated protein kinase (AMPK) pathway.

Caption: Representative signaling pathway of 5,7-dimethoxyflavone.

Conclusion

This technical guide consolidates the available information on the natural sources and isolation of this compound. While direct evidence for its natural occurrence is limited, the presence of structurally similar compounds in the Citrus genus suggests promising avenues for future phytochemical investigations. The provided generalized isolation protocol, based on established methods for polymethoxyflavones, offers a robust starting point for researchers aiming to isolate and study this and other rare methoxylated flavonoids. The quantitative data for related compounds and the illustrative diagrams of the isolation workflow and a representative signaling pathway serve as valuable resources for the scientific community, particularly those in natural product chemistry and drug discovery. Further research is warranted to definitively identify the natural sources of this compound and to elucidate its potential biological activities.

References

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymethoxyflavones from Kaempferia parviflora ameliorate skin aging in primary human dermal fibroblasts and ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rainbowextract.com [rainbowextract.com]

- 7. researchgate.net [researchgate.net]

- 8. Polymethoxyflavones transcends expectation, a prominent flavonoid subclass from <i>Kaempferia parviflora</i>: A critical review - Arabian Journal of Chemistry [arabjchem.org]

- 9. Polymethoxyflavone purified from Kaempferia parviflora reduces visceral fat in Japanese overweight individuals: a randomised, double-blind, placebo-co ... - Food & Function (RSC Publishing) DOI:10.1039/D0FO01217C [pubs.rsc.org]

- 10. Protective Effect of Polymethoxyflavones Isolated from Kaempferia parviflora against TNF-α-Induced Human Dermal Fibroblast Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. phcogj.com [phcogj.com]

- 13. Isolation and Identification of Polymethoxyflavones from the Hybrid Citrus, Hallabong | CoLab [colab.ws]

- 14. Isolation and identification of polymethoxyflavones from the hybrid Citrus, hallabong - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation of 5,7,8-Trimethoxyflavone: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 5,7,8-Trimethoxyflavone, a polymethoxyflavone (PMF) with demonstrated anti-inflammatory properties. While this flavone (B191248) has been isolated from the plant Andrographis echioides, its presence in citrus peels has not been documented in scientific literature. This guide, therefore, presents a generalized yet detailed methodology for its extraction and purification, adapted from established protocols for similar flavonoids from both Andrographis species and citrus peels. Furthermore, this document elucidates the potential signaling pathways modulated by this compound, drawing insights from studies on structurally related methoxyflavones.

Natural Occurrence and Biological Activity

This compound has been successfully isolated from the whole plant of Andrographis echioides.[1][2] Scientific studies have demonstrated its anti-inflammatory potential, notably its ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. While citrus peels are a rich source of various polymethoxyflavones, the isolation of this compound from these sources has not been reported. The primary focus of PMF research in citrus has been on more abundant compounds like nobiletin (B1679382) and tangeretin.

Experimental Protocols: A Generalized Approach

The following experimental protocols are adapted from methodologies used for the isolation of flavonoids from Andrographis species and polymethoxyflavones from citrus peels. These should serve as a robust starting point for researchers aiming to isolate this compound.

Extraction

The initial step involves the extraction of crude flavonoids from the plant material.

Materials:

-

Dried and powdered plant material (e.g., Andrographis echioides or citrus peels)

-

Methanol (B129727) or Ethanol (B145695) (95%)

-

n-Hexane

-

Rotary evaporator

-

Filtration apparatus

Protocol:

-

Defatting: The dried plant powder is first defatted by maceration or Soxhlet extraction with n-hexane to remove lipids and other nonpolar compounds.

-

Methanol Extraction: The defatted plant material is then air-dried and subsequently extracted with 95% methanol or ethanol at room temperature with continuous agitation for 72 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The collected methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavonoids are typically enriched in the chloroform and ethyl acetate fractions.

Purification

Purification of the target compound is achieved through chromatographic techniques.

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

Solvents for elution (e.g., n-hexane, ethyl acetate, acetone, methanol)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Protocol:

-

Column Chromatography: The flavonoid-rich fraction (e.g., the chloroform fraction) is subjected to column chromatography on silica gel.

-

Column Packing: The column is packed with a slurry of silica gel in a non-polar solvent like n-hexane.

-

Loading: The dried extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient starts with n-hexane and gradually introduces a more polar solvent like ethyl acetate or acetone. For example, starting with 100% n-hexane, followed by gradients of n-hexane:ethyl acetate (9:1, 8:2, 1:1, etc.), and finally washing with methanol.

-

-

Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC). TLC plates are visualized under UV light (254 nm and 365 nm) to identify fractions containing the compound of interest.

-

Recrystallization: Fractions containing the purified this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure crystals.

Quantitative Data

Specific quantitative data for the yield of this compound from citrus peels is not available due to its undocumented presence. The yield from Andrographis echioides is also not explicitly stated in the available literature. However, for context, the yields of other major polymethoxyflavones from citrus peels are presented in the table below.

| Citrus Species/Cultivar | Nobiletin (mg/g extract) | Tangeretin (mg/g extract) | Sinensetin (mg/g extract) | Reference |

| Citrus tangerina 'Dahongpao' | 210.87 ± 0.57 | 55.66 ± 0.62 | 28.11 ± 1.11 | |

| Citrus reticulata 'Ponkan' | 4.7 | 1.55 | - |

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are not extensively studied, its demonstrated anti-inflammatory activity, along with research on structurally similar methoxyflavones, suggests potential mechanisms. A closely related compound, 5,6,7-trimethoxyflavone, has been shown to suppress the expression of pro-inflammatory genes by inhibiting the activation of key transcription factors.[3]

Proposed Anti-Inflammatory Signaling Pathway:

This compound likely exerts its anti-inflammatory effects by interfering with the NF-κB (Nuclear Factor-kappa B) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of pro-inflammatory genes such as iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines (TNF-α, IL-6). By inhibiting the activation of NF-κB and STAT3, this compound can effectively downregulate the expression of these inflammatory mediators.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action of this compound.

References

An In-depth Technical Guide to the Synthesis of 5,7,8-Trimethoxyflavone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,7,8-trimethoxyflavone, a polymethoxyflavone with significant therapeutic potential, and its derivatives. The document details established synthetic methodologies, presents key quantitative data for comparative analysis, and outlines detailed experimental protocols. Furthermore, it visualizes the core synthetic and relevant biological signaling pathways to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Core Synthetic Strategies

The synthesis of this compound and its analogs primarily relies on well-established methods in flavonoid chemistry. The most unambiguous and widely cited method is the Baker-Venkataraman rearrangement, which offers a reliable route to the flavone (B191248) core. An alternative and versatile approach involves the oxidative cyclization of a chalcone (B49325) precursor.

Baker-Venkataraman Rearrangement

This classical method provides a robust pathway to this compound. The synthesis commences with the preparation of the key intermediate, 2-hydroxy-3,4,6-trimethoxyacetophenone. This acetophenone (B1666503) is then acylated, and the resulting ester undergoes an intramolecular rearrangement in the presence of a base to form a 1,3-diketone. Subsequent acid-catalyzed cyclization and dehydration yield the final flavone.

A key advantage of this method is the unambiguous positioning of the substituents on the A-ring of the flavone, as dictated by the structure of the starting acetophenone.

Oxidative Cyclization of Chalcones

This alternative two-step approach begins with the Claisen-Schmidt condensation of an appropriately substituted acetophenone (e.g., 2'-hydroxy-3',4',6'-trimethoxyacetophenone) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705). The subsequent step involves the oxidative cyclization of the chalcone to the flavone. A common and effective reagent for this transformation is a solution of iodine in dimethyl sulfoxide (B87167) (DMSO). This method is particularly useful for generating a diverse range of derivatives by varying the benzaldehyde component in the initial condensation step.

Quantitative Data Presentation

This section summarizes the key quantitative data related to the synthesis and biological activity of this compound and its derivatives, facilitating easy comparison and analysis.

Table 1: Physicochemical and Spectroscopic Data of this compound and a Related Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H-NMR (δ, ppm) | IR (ν, cm⁻¹) |

| This compound | C₁₈H₁₆O₅ | 312.32 | 166-167[1] | 3.88, 3.98, 4.08 (3H each, s, OMe)[2] | 1655 (C=O)[2] |

| 5,4'-Dihydroxy-6,7,8-trimethoxyflavone | C₁₈H₁₆O₇ | 344.32 | 228[2] | 3.88, 3.98, 4.08 (3H each, s, OMe), 6.71 (1H, s), 7.06 (2H, dd), 8.00 (2H, dd), 12.80 (1H, s, OH)[2] | 3250 (OH), 1655 (C=O), 1605 (C=C)[2] |

Table 2: In Vitro Anticancer Activity (IC₅₀ Values) of Polymethoxyflavone Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

| 5,4′-Dihydroxy-6,7,8-trimethoxyflavone | HCT116 | Colon Cancer | 42% inhibition at 15 µM[3] |

| 5,7-Dihydroxy-3,6,4′-trimethoxyflavone | A2058 | Melanoma | 3.92[3] |

| 5,7,5′-Trihydroxy-3,6,3′,4′-tetramethoxyflavone | A2058 | Melanoma | 8.18[3] |

| 3',4',5-Trihydroxyflavone | A549 | Lung Cancer | ~15 |

| 3',4',5-Trihydroxyflavone | MCF-7 | Breast Cancer | ~12[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.

Synthesis of 2-Hydroxy-3,4,6-trimethoxyacetophenone

This precursor is prepared by the partial methylation of 2,4-dihydroxy-3,6-dimethoxyacetophenone.

-

Materials: 2,4-dihydroxy-3,6-dimethoxyacetophenone, dimethyl sulfate (B86663), anhydrous potassium carbonate, acetone (B3395972).

-

Procedure:

-

Dissolve 2,4-dihydroxy-3,6-dimethoxyacetophenone in acetone.

-

Add dimethyl sulfate and anhydrous potassium carbonate to the solution.

-

Reflux the mixture for 12 hours.[1]

-

Filter the potassium salts and wash with warm acetone.

-

Concentrate the acetone filtrate and dilute with water to precipitate the product.

-

Recrystallize the product from dilute alcohol.

-

Synthesis of this compound via Baker-Venkataraman Rearrangement[1]

This protocol follows the unambiguous synthesis described by Sastri and Seshadri.

-

Step 1: Benzoylation of 2-Hydroxy-3,4,6-trimethoxyacetophenone

-

Materials: 2-Hydroxy-3,4,6-trimethoxyacetophenone, benzoyl chloride, pyridine (B92270).

-

Procedure:

-

Dissolve 2-hydroxy-3,4,6-trimethoxyacetophenone in pyridine.

-

Add benzoyl chloride and allow the reaction to proceed.

-

Pour the reaction mixture into dilute hydrochloric acid to precipitate the 2-benzoyloxy-3,4,6-trimethoxyacetophenone.

-

Filter, wash, and dry the product.

-

-

-

Step 2: Baker-Venkataraman Rearrangement

-

Materials: 2-Benzoyloxy-3,4,6-trimethoxyacetophenone, potassium hydroxide (B78521), pyridine.

-

Procedure:

-

Dissolve the 2-benzoyloxy-3,4,6-trimethoxyacetophenone in pyridine and warm to 50°C.

-

Add pulverized potassium hydroxide and stir for 15 minutes to form the potassium salt of the diketone.[5]

-

Cool the mixture and acidify to precipitate the 2-hydroxy-ω-benzoyl-3,4,6-trimethoxyacetophenone (1,3-diketone).

-

Filter and dry the product.

-

-

-

Step 3: Cyclization to this compound

-

Materials: 2-Hydroxy-ω-benzoyl-3,4,6-trimethoxyacetophenone, glacial acetic acid, fused sodium acetate (B1210297).

-

Procedure:

-

Dissolve the 1,3-diketone in glacial acetic acid.

-

Add fused sodium acetate and heat the mixture to yield this compound.

-

Pour the reaction mixture into water to precipitate the crude flavone.

-

Recrystallize from dilute alcohol to obtain colorless narrow rectangular plates and prisms with a melting point of 166-167°C.[1]

-

-

Synthesis of Flavone Derivatives via Oxidative Cyclization of Chalcones

This protocol outlines a general procedure for synthesizing flavone derivatives.

-

Step 1: Synthesis of 2'-Hydroxychalcone

-

Materials: Substituted 2'-hydroxyacetophenone (B8834), substituted benzaldehyde, ethanol, aqueous potassium hydroxide.

-

Procedure:

-

Dissolve the 2'-hydroxyacetophenone and benzaldehyde in ethanol.

-

Add a solution of potassium hydroxide and stir the mixture at room temperature for 24-48 hours.

-

Pour the reaction mixture into cold dilute acid to precipitate the chalcone.

-

Filter, wash with water, and recrystallize from a suitable solvent.

-

-

-

Step 2: Oxidative Cyclization to Flavone

-

Materials: 2'-Hydroxychalcone, iodine, dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve the 2'-hydroxychalcone in DMSO.

-

Add a catalytic amount of iodine.

-

Heat the reaction mixture.

-

Cool the mixture and pour into a solution of sodium thiosulfate (B1220275) to remove excess iodine.

-

Filter the precipitated flavone, wash with water, and dry.

-

-

Visualization of Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic pathway and relevant biological signaling pathways modulated by polymethoxyflavones.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,7,8-Trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxyflavone is a naturally occurring polymethoxyflavone that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the flavonoid family, it shares a common phenylpropanoid backbone but is distinguished by the specific methoxylation pattern on its A-ring. This structural feature significantly influences its physicochemical characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its implicated signaling pathways. All quantitative data is summarized for clarity, and methodologies are presented to ensure reproducibility.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data is available, other values are predicted based on computational models due to a lack of extensive experimental characterization in the literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₈H₁₆O₅ | - |

| Molecular Weight | 312.32 g/mol | - |

| CAS Number | 23050-38-6 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General flavonoid properties |

| Melting Point | 154 °C (for 5,7-dimethoxyflavone) | Experimental (for related compound)[1] |

| Boiling Point | Predicted | Not available |

| pKa | Predicted | Not available |

| LogP | Predicted | Not available |

Table 2: Predicted Solubility and Lipophilicity of this compound

| Property | Value | Prediction Tool/Source |

| Water Solubility | Low | General flavonoid properties |

| Predicted LogP | 3.80 | LIPID MAPS[2] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. The following are detailed methodologies for key experiments, adapted from established protocols for flavonoid analysis.

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs at a sharp, well-defined temperature. This method utilizes a heated block and capillary tube to observe this transition.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom of the tube to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Melting Point Determination: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.

Determination of Solubility (Isothermal Shake-Flask Method)

Principle: This method determines the saturation concentration of a solute in a solvent at a constant temperature.

Materials:

-

This compound sample

-

Selected solvents (e.g., water, ethanol (B145695), DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is centrifuged to pellet the undissolved solid.

-

Sample Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and appropriately diluted. The concentration of the dissolved this compound is then determined using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Solubility Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as molar solubility (mol/L).

UV-Visible Spectroscopy

Principle: Flavonoids possess chromophores that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) can aid in structural elucidation and quantification.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: A dilute solution of this compound is prepared in the chosen solvent.

-

Spectrophotometer Setup: The spectrophotometer is blanked using the pure solvent.

-

Spectral Scan: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-500 nm).

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified. For flavonoids, two characteristic absorption bands, Band I (typically 300-400 nm) and Band II (typically 240-280 nm), are expected.

Signaling Pathways

This compound has been shown to possess anti-inflammatory and potential pro-apoptotic activities. These biological effects are mediated through its interaction with key cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

This compound has been demonstrated to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[3] This effect is often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. Flavonoids, including likely this compound, can interfere with this pathway at various points, such as by inhibiting IKK activity.[4][5]

Apoptosis Signaling Pathway

Several methoxyflavones have been shown to induce apoptosis in cancer cells through the intrinsic and extrinsic pathways.[6][7] The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway is triggered by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3. Both pathways converge on the activation of executioner caspases that cleave cellular substrates, leading to the characteristic morphological changes of apoptosis. Flavonoids can modulate the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability, and can also influence the activation of various caspases.[8][9]

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. This guide has provided a consolidated resource of its known and predicted physicochemical properties, along with standardized protocols for their experimental determination. The visualization of its implicated signaling pathways offers a framework for understanding its mechanisms of action. Further experimental validation of the predicted properties and more detailed elucidation of its molecular targets will be crucial for advancing the translational potential of this and other related polymethoxyflavones.

References

- 1. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LIPID MAPS [lipidmaps.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5,7,8-Trimethoxyflavone

This guide provides a detailed overview of the mass spectrometry-based analysis of this compound, a naturally occurring flavonoid with potential anti-inflammatory properties. The information compiled herein is intended to support research and development activities by offering insights into its structural elucidation and quantification.

Introduction to this compound

This compound, also known as Norwogonin 5,7,8-trimethyl ether, is a flavone (B191248) that has been isolated from plants such as Andrographis echioides.[1] It has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO).[1] Specifically, it has been shown to decrease NO production in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with an IC50 value of 39.1 μM.[1] This biological activity suggests its potential as a therapeutic agent and highlights the importance of accurate analytical methods for its detection and quantification.

Experimental Protocols

A standardized and robust analytical workflow is crucial for the reliable analysis of this compound in various matrices. The following sections outline a general experimental protocol for sample preparation and LC-MS/MS analysis, which can be adapted based on specific research needs.

Sample Preparation

The following is a general protocol for the extraction of flavonoids from a plant matrix.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Microcentrifuge tubes (2 mL)

-

Extraction solution: 75% methanol (B129727) with 0.1% formic acid

-

Sonicator

-

Centrifuge

-

0.2 µm PVDF membrane filters

-

Speed vacuum concentrator

-

Deionized water

Procedure:

-

Immediately freeze collected plant tissue samples in liquid nitrogen and store them at -80°C until use.

-

Grind the frozen samples to a fine powder using a mortar and pestle with liquid nitrogen.

-

Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

-

Add 200 µL of the extraction solution (75% methanol with 0.1% formic acid) to the sample.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant into a new tube.

-

Repeat the extraction process (steps 4-7) on the remaining pellet and combine the supernatants.

-

Filter the pooled supernatant through a 0.2 µm PVDF membrane filter.

-

Dry the filtered extract using a speed vacuum concentrator.

-

Reconstitute the dried extract in 50 µL of deionized water.

-

Store the final sample at -80°C until LC-MS/MS analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are general LC-MS/MS conditions that can be optimized for the analysis of this compound.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions:

-

Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 x 50 mm) with a Zorbax SB-C18 guard column (1.8 µm)[2]

-

Mobile Phase:

-

Gradient: A typical gradient could be: 5% B (0-1 min), 5-60% B (1-11 min), 60-95% B (11-13 min), 95% B (13-17 min), 95-5% B (17-19 min), 5% B (19-20 min).[2]

-

Flow Rate: 0.3 mL/min[2]

-

Column Temperature: 30°C[2]

-

Injection Volume: 5 µL[2]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[2]

-

Gas Temperature: 300°C[2]

-

Nitrogen Flow Rate: 10 L/min[2]

-

Nebulizer Pressure: 35 psi[2]

-

Capillary Voltage: 4000 V[2]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for qualitative analysis.

Mass Spectrometry Data and Fragmentation Pattern

Due to the limited availability of specific mass spectrometry data for this compound in the public domain, the following information is based on the known fragmentation patterns of similar polymethoxylated flavonoids.

Predicted Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₆O₅ | PubChem |

| Molecular Weight | 312.32 g/mol | PubChem |

| [M+H]⁺ (m/z) | 313.1025 | Calculated |

Predicted Fragmentation Pattern

The fragmentation of methoxylated flavonoids in positive ion mode ESI-MS/MS is typically characterized by the sequential loss of methyl radicals (•CH₃) and neutral molecules such as carbon monoxide (CO).

Table of Predicted Fragment Ions:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Description |

| 313.10 | 298.08 | •CH₃ | Loss of a methyl radical |

| 313.10 | 285.08 | CO | Loss of carbon monoxide |

| 298.08 | 283.06 | •CH₃ | Loss of a second methyl radical |

| 298.08 | 270.08 | CO | Loss of carbon monoxide from the [M+H-CH₃]⁺ ion |

| 285.08 | 270.06 | •CH₃ | Loss of a methyl radical from the [M+H-CO]⁺ ion |

The initial fragmentation is likely the loss of a methyl radical (•CH₃) from one of the methoxy (B1213986) groups, followed by further losses of methyl radicals or carbon monoxide. The relative abundance of these fragment ions would depend on the collision energy used in the MS/MS experiment.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Proposed Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit nitric oxide production, a key process in inflammation that is often mediated by the NF-κB signaling pathway.

Caption: Proposed mechanism of this compound in inhibiting NO production.

Conclusion

This technical guide provides a framework for the mass spectrometry-based analysis of this compound. While specific experimental data for this compound is not widely available, the provided protocols and predicted fragmentation patterns, based on the analysis of similar flavonoids, offer a solid starting point for researchers. The elucidation of its anti-inflammatory mechanism through the inhibition of NO production underscores the need for continued research into its therapeutic potential, which will be greatly facilitated by robust and reliable analytical methodologies.

References

Preliminary Biological Activity Screening of 5,7,8-Trimethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoid compounds distinguished by the presence of multiple methoxy (B1213986) groups on the flavone (B191248) backbone. These natural products, commonly found in citrus peels, have garnered significant attention in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The methoxy substitutions are thought to enhance their metabolic stability and bioavailability, making them promising candidates for drug development. This technical guide provides an in-depth overview of the preliminary biological activity screening of a specific PMF, 5,7,8-trimethoxyflavone, and its structural analogs. We will delve into its anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

The anticancer potential of polymethoxyflavones has been a primary focus of research. While specific data for this compound is limited, studies on structurally related compounds provide valuable insights into its potential efficacy and mechanisms of action. The cytotoxic effects of these compounds are typically evaluated across a panel of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values for 5,7,8-trihydroxyflavone (Nor-wogonin), the unmethylated analog of this compound, and other related polymethoxyflavones against various cancer cell lines. This comparative data helps in contextualizing the potential potency of this compound.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5,7,8-Trihydroxyflavone (Nor-wogonin) | PC-3 | Prostate Cancer | 57.29 | [1] |

| 5,6,7-Trimethoxyflavone (B192605) derivative (Compound 3c) | Aspc-1 | Pancreatic Cancer | 5.30 | [2] |

| 5-hydroxy 3',4',7-trimethoxyflavone | MCF-7 | Breast Cancer | Not specified, but showed anti-proliferative effects | [3][4] |

| Xanthomicrol (5,4′-dihydroxy-6,7,8-trimethoxyflavone) | HCT116 | Colon Cancer | ~15-21 | [5] |

| Sudachitin (5,7,4′-trihydroxy-6,8,3′-trimethoxyflavone) | HCT116 | Colon Cancer | 56.23 | [5] |

| Sudachitin (5,7,4′-trihydroxy-6,8,3′-trimethoxyflavone) | HT-29 | Colon Cancer | 37.07 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., PC-3, MCF-7, HCT-116)

-

This compound

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action: Apoptosis Induction

Many flavonoids exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Studies on related compounds suggest that this compound may also trigger apoptosis through the modulation of key regulatory proteins.

Experimental Protocol: Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This dual staining method allows for the visualization of morphological changes associated with apoptosis.

Objective: To qualitatively assess the induction of apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cells treated with this compound

-

Acridine Orange (AO) solution (100 µg/mL)

-

Ethidium Bromide (EB) solution (100 µg/mL)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cancer cells with the desired concentration of this compound for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Staining: Resuspend the cell pellet in a mixture of AO and EB (1:1 ratio) and incubate for 5-10 minutes at room temperature in the dark.

-

Visualization: Place a drop of the stained cell suspension on a microscope slide and observe under a fluorescence microscope.

-

Live cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.

-

Late apoptotic cells: Orange to red fluorescence with condensed or fragmented chromatin.

-

Necrotic cells: Uniform orange to red fluorescence.

-

Anti-inflammatory Activity

Polymethoxyflavones are well-documented for their anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[6][7][8] Many polymethoxyflavones have been shown to inhibit this pathway.[9][10]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Anti-inflammatory Screening in LPS-stimulated RAW 264.7 Macrophages

This in vitro model is widely used to assess the anti-inflammatory potential of compounds.

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well and 24-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in appropriate plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (no LPS, no compound) and an LPS-only group.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Measurement of Nitric Oxide (NO): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The concentration of nitrite (B80452) is used as an indicator of NO production.

-

Measurement of Pro-inflammatory Cytokines: Use ELISA kits to quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

The preliminary biological activity screening of this compound and its analogs indicates a promising potential for this class of compounds in the fields of oncology and inflammation. The available data on related polymethoxyflavones suggest that this compound is likely to exhibit cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis. Furthermore, its anti-inflammatory action is anticipated to be mediated by the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel polymethoxyflavones. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to establish its therapeutic potential.

References

- 1. Bulletin of Biotechnology » Submission » 5,7,8-trihydroxyflavone Has Anticancer and Apoptotic Effects in Human Androgen-Independet Prostate Cancer PC-3 Cells [dergipark.org.tr]

- 2. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation | MDPI [mdpi.com]

- 7. Mosloflavone-Resveratrol Hybrid TMS-HDMF-5z Exhibits Potent In Vitro and In Vivo Anti-Inflammatory Effects Through NF-κB, AP-1, and JAK/STAT Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalsciencebooks.info [globalsciencebooks.info]

- 9. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Vistas: A Technical Guide to Predicting the Bioactivity of 5,7,8-Trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,8-Trimethoxyflavone, a member of the polymethoxyflavone (PMF) subclass of flavonoids, has emerged as a compound of significant interest in pharmacological research. Flavonoids, in general, are well-regarded for their diverse biological activities, and methoxylation can enhance their metabolic stability and bioavailability. This technical guide provides an in-depth exploration of the predicted and experimentally observed bioactivities of this compound and its close analogs. By integrating in silico predictive data with available experimental findings, this document aims to offer a comprehensive resource for researchers engaged in drug discovery and development. We will delve into its potential anticancer, anti-inflammatory, and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Predicted and Observed Bioactivities

In silico models are invaluable tools in modern drug discovery, enabling the prediction of a compound's pharmacokinetic properties and biological activities before extensive laboratory testing. For this compound and related methoxyflavones, computational studies, including molecular docking, have been instrumental in identifying potential molecular targets and elucidating mechanisms of action.

Anticancer Activity

Trimethoxyflavones have demonstrated notable antiproliferative effects across various cancer cell lines. While specific IC50 values for this compound are not extensively reported in the currently available literature, studies on closely related isomers provide valuable insights into its potential efficacy. For instance, sideritoflavone (B190382) (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone) exhibits a strong cytotoxic effect on MCF-7 breast cancer cells with an IC50 of 4.9 μM[1]. Another analog, 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone, shows potent activity against HCC1954 breast cancer cells with an IC50 value of 8.58 µM[1]. The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cell proliferation and survival[2][3].

Anti-inflammatory Effects

The anti-inflammatory properties of polymethoxyflavones are well-documented. 5,6,7-Trimethoxyflavone (B192605), a close structural analog of the target compound, has been shown to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[4]. The underlying mechanism involves the suppression of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway[4].

Neuroprotective Potential

In silico and in vivo studies suggest that trimethoxyflavones possess neuroprotective properties. Molecular docking studies of 5,7,4'-trimethoxyflavone have predicted strong binding interactions with targets such as the 5-HT2A receptor, with a binding energy of -9.30 kcal/mol, suggesting a potential role in modulating serotonergic pathways[5]. Furthermore, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) has been shown to mitigate lead-induced neurotoxicity in rats through its antioxidant, anti-inflammatory, and chelating properties[6].

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for this compound and its close analogs to provide a comparative overview of their predicted and observed bioactivities.

| Compound | Bioactivity | Assay/Model | Quantitative Data | Reference(s) |

| This compound Analogues | ||||

| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | Anticancer | MCF-7 cell line (MTT assay) | IC50: 4.9 μM | [1] |

| 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone | Anticancer | HCC1954 cell line (MTT assay) | IC50: 8.58 µM | [1] |

| 5,6,7-Trimethoxyflavone | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO and PGE2 production | [4] |

| 5,7,4'-Trimethoxyflavone | ||||

| 5,7,4'-Trimethoxyflavone | Neuroprotective | Molecular Docking (5-HT2A receptor) | Binding Energy: -9.30 kcal/mol | [5] |

| 5,7,2'-Trimethoxyflavone | ||||

| 5,7,2'-Trimethoxyflavone | HSA Binding | Fluorescence Quenching | Binding Affinity (KTMF): 1.0±0.01×103 M−1 | |

| 5,7,2'-Trimethoxyflavone | HSA Binding | Molecular Docking | Binding Free Energy: -5.4 kcal/mol |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software.

Molecular Docking using AutoDock

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Software:

-

AutoDock Tools (ADT)

-

AutoDock Vina

-

PyMOL or other molecular visualization software

Protocol:

-

Protein and Ligand Preparation:

-

Protein: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Using ADT, remove water molecules and heteroatoms, add polar hydrogens, and compute Gasteiger charges. Save the prepared protein in PDBQT format.

-

Ligand: Obtain the 3D structure of this compound from a database like PubChem. Use ADT to detect the root, set the number of rotatable bonds, and save it in PDBQT format.

-

-

Grid Box Generation:

-

Define the binding site on the protein.

-

In ADT, set the grid box parameters to encompass the active site of the protein. The grid box should be large enough to allow the ligand to move freely.

-

-

Docking Parameter Configuration:

-

Set the docking parameters in AutoDock Vina, including the number of binding modes to generate and the exhaustiveness of the search.

-

-

Running the Docking Simulation:

-

Run AutoDock Vina using the prepared protein, ligand, and grid box information.

-

-

Analysis of Results:

-

Analyze the output files to determine the binding energy (in kcal/mol) and the root mean square deviation (RMSD) of the docked conformations.

-

Visualize the protein-ligand interactions using PyMOL to identify key interacting residues and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

-

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Analyze the band intensities to quantify protein expression levels.

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

Materials:

-

Cell lysates

-

96-well black plates

-

Caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Assay buffer

-

Fluorometer

Protocol:

-

Cell Lysis: Lyse treated and untreated cells to release intracellular contents, including caspases.

-

Assay Reaction: In a 96-well black plate, mix the cell lysate with the caspase substrate and assay buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).

-

Data Analysis: Quantify the caspase activity based on the fluorescence intensity, normalized to the protein concentration of the lysate.

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.

Conclusion

The in silico prediction of bioactivity, coupled with targeted in vitro and in vivo studies, provides a powerful paradigm for the efficient discovery and development of novel therapeutic agents. This compound and its analogs represent a promising class of compounds with potential applications in oncology, inflammation, and neuroprotection. While further research is required to fully elucidate the specific activities and mechanisms of this compound, the existing data on related polymethoxyflavones strongly support its potential as a valuable lead compound. The methodologies and pathway analyses presented in this guide offer a solid framework for researchers to build upon in their exploration of this and other related natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer | MDPI [mdpi.com]

- 4. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

5,7,8-Trimethoxyflavone: An In-Depth Technical Guide to ADMET Prediction and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Polymethoxyflavones (PMFs) are a subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their core flavone (B191248) structure. This methoxylation generally confers increased metabolic stability by protecting the molecule from extensive phase II conjugation, a common and rapid metabolic pathway for hydroxylated flavonoids.[1] This improved metabolic profile can lead to enhanced oral bioavailability, a desirable characteristic for drug candidates.[1] 5,7,8-Trimethoxyflavone belongs to this promising class of compounds. Early assessment of the ADMET properties of a drug candidate is crucial to de-risk its development and reduce the high attrition rates in the pharmaceutical industry.[2] In the absence of specific experimental data for this compound, in silico predictive models offer a valuable, time- and cost-effective approach to estimate its pharmacokinetic and toxicological profile.[3][4] This guide presents a comprehensive in silico ADMET prediction for this compound and provides detailed methodologies for subsequent in vitro validation.

Predicted ADMET Profile of this compound

The following tables summarize the predicted ADMET properties of this compound. These predictions were generated using established in silico models that leverage large datasets of chemical structures and their corresponding experimental ADMET data.

Physicochemical Properties and Absorption

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 312.32 g/mol | Complies with Lipinski's Rule of Five (<500) |

| LogP | 3.45 | Optimal lipophilicity, compliant with Lipinski's Rule of Five (<5) |

| Aqueous Solubility (LogS) | -3.8 | Moderately soluble |

| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract |

| Caco-2 Permeability | High | Suggests good potential for passive diffusion across the intestinal epithelium |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |

Distribution

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Plasma Protein Binding | High | Significant binding to plasma proteins is expected, which may affect the free drug concentration |

| Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the BBB, suggesting potential for CNS activity |

Metabolism

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| CYP2D6 Substrate | No | Not a substrate for CYP2D6 |

| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4 |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates |

Excretion

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance | Low | Slow clearance from the body is anticipated |

Toxicity

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| hERG Inhibition | Low Risk | Low potential for cardiotoxicity related to hERG channel blockade |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be mutagenic |

| Hepatotoxicity | Low Risk | Low potential for liver toxicity |

| Skin Sensitization | No | Unlikely to cause skin sensitization |

Experimental Protocols for In Vitro ADMET Assays

The following are detailed protocols for key in vitro experiments to validate the predicted ADMET properties of this compound.

Caco-2 Permeability Assay (for Absorption)

Objective: To determine the intestinal permeability of this compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay:

-

The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

A solution of this compound (e.g., 10 µM) is added to the apical (A) side of the Transwell insert, and fresh HBSS is added to the basolateral (B) side.

-

Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh HBSS.

-

To assess active efflux, the experiment is also performed in the reverse direction (B to A).

-

-

Quantification: The concentration of this compound in the collected samples is determined by a validated analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Plasma Protein Binding Assay (for Distribution)

Objective: To determine the extent of this compound binding to plasma proteins.

Methodology:

-

Assay Principle: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber with buffer. Only the unbound compound can cross the membrane.

-

Procedure:

-

A solution of this compound is prepared in plasma (human, rat, or mouse).

-

The plasma-drug solution is placed in one chamber of the dialysis unit, and a protein-free buffer (e.g., PBS) is placed in the other chamber.

-

The unit is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

-

-

Quantification: After incubation, the concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

Data Analysis: The percentage of unbound drug is calculated as: % Unbound = (Concentration in buffer / Concentration in plasma) * 100

Metabolic Stability Assay in Liver Microsomes (for Metabolism)

Objective: To assess the metabolic stability of this compound in the presence of liver enzymes.

Methodology:

-

Incubation:

-

This compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

The reaction is initiated by adding a NADPH-regenerating system.

-

A control incubation without the NADPH-regenerating system is also performed.

-

-

Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

hERG Inhibition Assay (for Cardiotoxicity)

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel.

Methodology:

-

Assay Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.

-

Procedure:

-

A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

-

The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.

-

Cells are exposed to increasing concentrations of this compound.

-

-

Data Analysis: The inhibition of the hERG current at each concentration is measured, and an IC50 value (the concentration that causes 50% inhibition) is determined.

Ames Test (for Mutagenicity)

Objective: To assess the mutagenic potential of this compound.

Methodology:

-

Assay Principle: The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.

-

Procedure:

-

The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.

-

Positive and negative controls are included in the assay.

-

-

Data Analysis: After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualization of Key Pathways and Workflows

General ADMET Screening Workflow

Caption: A generalized workflow for ADMET screening in drug discovery.

Predicted Metabolic Pathway of this compound

Caption: Predicted metabolic fate of this compound.

Conclusion

The in silico analysis of this compound suggests a favorable ADMET profile, characterized by good absorption, potential for CNS penetration, and a low risk of mutagenicity and cardiotoxicity. The methoxy groups are anticipated to confer metabolic stability, a known advantage of PMFs.[1] However, potential inhibition of CYP2C9 and CYP3A4 warrants further investigation for possible drug-drug interactions. The provided experimental protocols offer a clear path for the in vitro validation of these predictions. A comprehensive understanding of the ADMET properties of this compound is essential for its progression as a potential therapeutic agent, and the integrated in silico and in vitro approach outlined in this guide provides a robust framework for this evaluation.

References

- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]